methyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Methyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative with a complex substitution pattern. Its core structure includes a fused thiazole-pyrimidine ring system, with a (2Z)-configured 2-chloro-6-fluorobenzylidene moiety at position 2, a methyl group at position 7, a 3-oxo group, an (E)-2-phenylethenyl substituent at position 5, and a methyl carboxylate at position 6. The chloro and fluoro substituents on the benzylidene group introduce electron-withdrawing effects, while the phenylethenyl group enhances conjugation. This compound is synthesized via condensation of substituted aldehydes with thiouracil precursors under acidic conditions, a method consistent with related derivatives .
Properties
IUPAC Name |
methyl (2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O3S/c1-14-21(23(30)31-2)19(12-11-15-7-4-3-5-8-15)28-22(29)20(32-24(28)27-14)13-16-17(25)9-6-10-18(16)26/h3-13,19H,1-2H3/b12-11+,20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOMGVCBFWKERG-MUUKASMTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=N1)C=CC4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/SC2=N1)/C=C/C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. Its unique structure and substituents suggest potential biological activities that are of interest in pharmacological research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H17ClF2N2O3S |
| Molecular Weight | 491.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 624726-65-4 |
The compound features a thiazolo[3,2-a]pyrimidine core with various functional groups that may influence its biological activity.
Interaction with Biological Targets
The biological activity of this compound is hypothesized to be mediated through interactions with specific molecular targets such as enzymes and receptors. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Case Studies and Experimental Findings
Research has indicated that thiazolopyrimidine derivatives exhibit a range of biological activities:
-
Antimicrobial Activity : Some studies have shown that similar compounds possess antimicrobial properties against various pathogens.
- Example: A derivative demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
-
Anticancer Properties : Thiazolopyrimidines have been explored for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.
- Example: A related compound was found to inhibit cell proliferation in breast cancer cell lines through apoptosis induction mechanisms.
-
Neuropharmacological Effects : Compounds in this class have been evaluated for their effects on the central nervous system (CNS), particularly their interactions with GABA receptors.
- Example: A study indicated that a similar thiazolopyrimidine derivative exhibited anxiolytic effects in animal models by enhancing GABAergic transmission.
In Vitro and In Vivo Studies
Pharmacological evaluations have been conducted to assess the efficacy and safety profiles of this compound:
-
Binding Affinity Studies : Radioligand binding assays have demonstrated the compound's affinity for GABA receptors similar to established benzodiazepines.
- Findings: The compound showed a competitive binding profile with a Ki value comparable to diazepam.
-
Behavioral Tests : In vivo tests using rodent models assessed anxiolytic and sedative effects.
- Results: The compound significantly increased the duration of sleep induced by pentobarbital, indicating potential hypnotic properties.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against common pathogens |
| Anticancer | Induces apoptosis in cancer cells |
| CNS Effects | Anxiolytic and sedative properties |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzylidene Group
The benzylidene substituent significantly influences electronic and steric properties:
- Target compound : 2-chloro-6-fluorobenzylidene (electron-withdrawing substituents).
- Analog 1 : 2,4,6-Trimethylbenzylidene (electron-donating methyl groups; ).
- Analog 2: 4-Cyanobenzylidene (strong electron-withdrawing cyano group; ).
- Analog 3 : 2-Fluoro-4-methoxybenzylidene (mixed electron-withdrawing/donating substituents; ).
Position 5 Substitutions
- Target compound : (E)-2-Phenylethenyl group (conjugated system).
- Analog 4 : 5-Phenyl ().
- Analog 5 : 5-(5-Methylfuran-2-yl) ().
The phenylethenyl group in the target compound extends conjugation, which could influence UV-Vis absorption and redox behavior compared to non-conjugated substituents.
Physical Properties
Higher melting points in analogs with bulky substituents (e.g., 2,4,6-trimethoxybenzylidene in , mp 427–428 K) suggest increased crystallinity due to steric hindrance and hydrogen bonding .
Structural and Spectroscopic Analysis
NMR and IR Data
- Target compound : Expected IR peaks for C=O (~1700 cm⁻¹), C≡N (~2220 cm⁻¹, if present), and NH stretches (~3400 cm⁻¹).
- Analog 1 (11a) : IR shows NH (3436, 3173 cm⁻¹), CN (2219 cm⁻¹); ¹H NMR confirms aromatic protons and =CH resonance .
- Analog 3 : ¹³C NMR signals for methoxy (δ ~55 ppm) and fluorinated carbons (δ ~160 ppm) .
The target compound’s chloro and fluoro substituents would deshield adjacent protons, causing downfield shifts in ¹H NMR compared to methoxy-containing analogs.
Crystallographic Features
- 2-Fluoro-4-methoxy analog : Triclinic crystal system (P1), Z = 4, with a flattened boat conformation in the pyrimidine ring .
- 2,4,6-Trimethoxy analog : Dihedral angle of 80.94° between thiazolopyrimidine and benzene rings; C—H···O hydrogen bonds stabilize crystal packing .
The target compound’s chloro-fluoro substituents may alter dihedral angles or hydrogen-bonding networks compared to these analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
